molecular formula C13H8BrF3 B051996 4-Bromo-4'-(trifluoromethyl)biphenyl CAS No. 69231-87-4

4-Bromo-4'-(trifluoromethyl)biphenyl

Cat. No.: B051996
CAS No.: 69231-87-4
M. Wt: 301.1 g/mol
InChI Key: KLTJNRREHHZLKL-UHFFFAOYSA-N
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Description

4-Bromo-4’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8BrF3. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4-Bromo-4’-(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-4’-(trifluoromethyl)biphenyl .

Scientific Research Applications

4-Bromo-4’-(trifluoromethyl)biphenyl has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-4’-(trifluoromethoxy)biphenyl
  • 4-Bromo-4’-(trifluoromethyl)benzene
  • 4-Bromo-4’-(trifluoromethyl)phenyl

Comparison: 4-Bromo-4’-(trifluoromethyl)biphenyl is unique due to the presence of both bromine and trifluoromethyl groups on the biphenyl scaffold. This combination imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-4-[4-(trifluoromethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTJNRREHHZLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507701
Record name 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69231-87-4
Record name 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL flask was charged with 4-(trifluoromethyl)phenylboronic acid (4.85 g, 25.5 mmol), 4-bromoiodobenzene (7.22 g, 25.5 mmol), Pd(OAc)2 (57.2 mg, 0.255 mmol) and sodium carbonate (5.41 g, 51.0 mmol). The flask was flushed with nitrogen, then n-propanol (40 mL) and water (8 mL) were added. The mixture was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and diluted with water. The mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography to provide 4-bromo-4′-(trifluoromethyl)biphenyl (5.4 g, 70%) as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 7.62-7.73 (m, 4H), 7.57-7.61 (m, 2H), 7.43-7.47 (m, 2H).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
57.2 mg
Type
catalyst
Reaction Step One

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